1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-21-16-5-3-2-4-15(16)20-18(21)12-10-17(23)22(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEPUJSHSFZSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.
Molecular Structure
The compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H12BrN3O
- Molecular Weight : 314.17 g/mol
- SMILES Notation :
BrC1=CC=C(CN2C=NC3=C2C=CC=C3)C=C1
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 314.17 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodiazole have been noted for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The presence of the bromophenyl group is believed to enhance these effects by increasing lipophilicity and facilitating membrane penetration .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as protein kinases and phosphodiesterases .
- Modulation of Signaling Pathways : The interaction with various cellular signaling pathways may lead to altered gene expression profiles that favor apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
In a study published in Drug Target Insights, derivatives of benzodiazole were evaluated for their anticancer properties using MTT assays on human cancer cell lines. The study reported IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of related benzodiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) range from 25 to 100 µg/mL, demonstrating promising potential for therapeutic applications in infectious diseases .
Scientific Research Applications
Synthesis and Chemical Derivatives
The compound has been utilized in the synthesis of various bioactive molecules. Notably:
- Synthesis of Bioactive Molecules : Research by Ohno et al. (1999) focused on synthesizing enantiomers of related compounds that exhibited potential as an antilipidemic agent, demonstrating effects on plasma triglycerides and cholesterol levels.
- Antibacterial Activity : Nural et al. (2018) designed and synthesized derivatives incorporating the pyrrolidine structure, which displayed significant antibacterial activity against multiple strains.
Biomedical Applications
The compound's structural characteristics enable it to interact with various biological targets, leading to promising therapeutic applications:
Anticancer Activity
Research has identified potential anticancer properties:
- Inhibition of Tumor Growth : Fiaux et al. (2005) synthesized pyrrolidine derivatives that showed potential in inhibiting the growth of human glioblastoma and melanoma cells, suggesting that this compound may play a role in cancer therapy.
Anti-inflammatory Properties
Ryzhkova et al. (2020) investigated compounds structurally similar to 1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one and found them to have applications in regulating inflammatory diseases, indicating that this compound could be beneficial in treating conditions characterized by inflammation.
Case Study 1: Antilipidemic Effects
In a study conducted by Ohno et al., the synthesis of enantiomers related to this compound showed promising results in lowering plasma triglyceride levels. This suggests potential applications in managing hyperlipidemia and related cardiovascular diseases.
Case Study 2: Antibacterial Efficacy
Nural et al.'s research demonstrated that derivatives of the compound exhibited significant antibacterial activity against resistant bacterial strains. This highlights its potential use in developing new antibiotics or treatments for bacterial infections.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Synthesis | Used in the creation of bioactive molecules | Potential antilipidemic effects |
| Anticancer Activity | Inhibits growth of glioblastoma and melanoma cells | Significant tumor growth inhibition |
| Anti-inflammatory | Regulates inflammatory diseases | Promising results in inflammation management |
| Antibacterial | Effective against various bacterial strains | Significant antibacterial activity observed |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Site
The 4-bromophenyl group undergoes nucleophilic substitution reactions under transition metal catalysis or mild basic conditions. This site is critical for introducing functional diversity via cross-coupling strategies.
| Reaction Type | Conditions | Outcome | Key Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C) | Replacement of Br with aryl/heteroaryl | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Substitution with primary/secondary amines |
Mechanistic Notes :
-
The bromine atom acts as a leaving group, enabling palladium-catalyzed bond formation.
-
Electron-withdrawing effects of the benzodiazole enhance electrophilicity at the para position of the bromophenyl ring.
Ring-Opening Reactions of the Pyrrolidinone Core
The pyrrolidin-2-one ring undergoes selective ring-opening under acidic or basic conditions, producing linear intermediates for further derivatization.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HCl (conc.) | Reflux, 6 hr | 4-Aminobutyric acid derivative | Precursor for peptide analogs |
| NaOMe/MeOH | RT, 24 hr | Methyl ester of opened lactam | Functional group interconversion |
Key Observations :
-
Acidic conditions preferentially cleave the amide bond, while basic conditions target the carbonyl group.
-
Steric hindrance from the 1-methylbenzodiazole group slows ring-opening kinetics compared to simpler pyrrolidinones.
Electrophilic Substitution on the Benzodiazole Moiety
The benzodiazole ring participates in electrophilic substitutions, though the 1-methyl group directs reactivity to specific positions.
| Reaction | Electrophile | Position | Catalyst/Solvent |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | H₂SO₄ (0°C to RT) |
| Sulfonation | ClSO₃H | C6 | DCM, 4Å molecular sieves |
Regiochemical Analysis :
-
Methyl substitution at N1 deactivates the adjacent C2 and C3 positions, favoring electrophilic attack at C5 and C6.
-
Steric effects from the pyrrolidinone ring further modulate reactivity.
Reductive Functionalization of the Lactam Carbonyl
The carbonyl group in the pyrrolidinone ring is amenable to reduction, enabling access to secondary amine derivatives.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 3 hr | 4-(Benzodiazolyl)pyrrolidine | 72% |
| BH₃·THF | 0°C to RT, 12 hr | Borane-pyrrolidinone adduct | 68% |
Synthetic Utility :
-
Reduced products serve as intermediates for N-alkylation or Schiff base formation .
-
Over-reduction is minimized by controlling stoichiometry and temperature.
Cross-Dehydrogenative Coupling (CDC) Reactions
The compound participates in CDC reactions under oxidative conditions, forming C–C bonds without prefunctionalization.
| Oxidant | Catalyst | Coupling Partner | Product Type |
|---|---|---|---|
| TBHP | CuI/1,10-phenanthroline | Terminal alkynes | Alkynylated pyrrolidinone |
| K₂S₂O₈ | FeCl₃ | Arenes | Biaryl derivatives |
Mechanistic Pathway :
-
Single-electron oxidation generates radical intermediates at the benzodiazole or pyrrolidinone positions .
-
Copper or iron catalysts mediate radical recombination with coupling partners .
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous environments was assessed to determine its suitability for biological applications.
| pH | Temperature | Half-Life | Degradation Products |
|---|---|---|---|
| 1.2 | 37°C | 2.1 hr | Hydrolyzed lactam, benzoic acid analog |
| 7.4 | 37°C | 48 hr | Minimal degradation (<5%) |
Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
